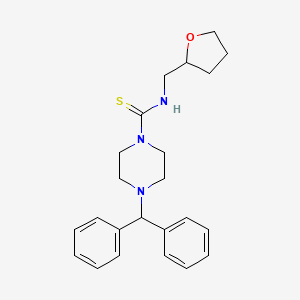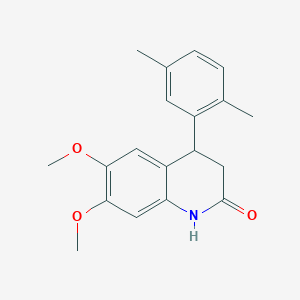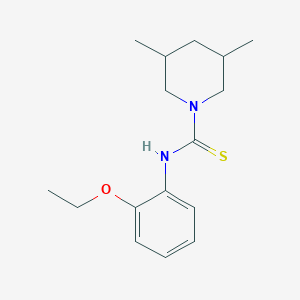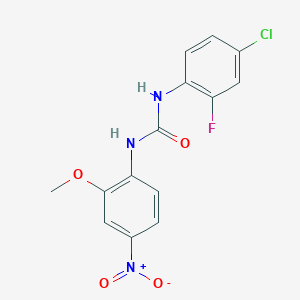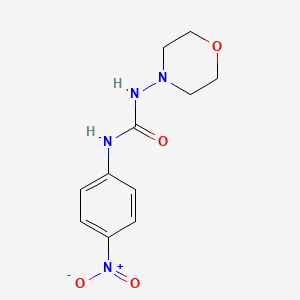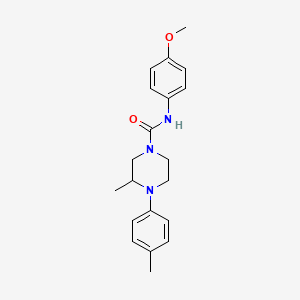![molecular formula C17H22N2O B4130204 (3,3-dimethyl-2-methylenebicyclo[2.2.1]heptyl)-N-(3-pyridylmethyl)carboxamide](/img/structure/B4130204.png)
(3,3-dimethyl-2-methylenebicyclo[2.2.1]heptyl)-N-(3-pyridylmethyl)carboxamide
概要
説明
(3,3-dimethyl-2-methylenebicyclo[221]heptyl)-N-(3-pyridylmethyl)carboxamide is a complex organic compound with a unique bicyclic structure This compound is characterized by its bicyclo[221]heptane core, which is a common motif in many natural products and synthetic compounds
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-dimethyl-2-methylenebicyclo[2.2.1]heptyl)-N-(3-pyridylmethyl)carboxamide typically involves multiple steps, starting from readily available precursors. One common approach is the Diels-Alder reaction, which forms the bicyclic core. This is followed by functional group modifications to introduce the methylene and pyridinylmethyl groups. The final step involves the formation of the carboxamide functionality through amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance efficiency.
化学反応の分析
Types of Reactions
(3,3-dimethyl-2-methylenebicyclo[2.2.1]heptyl)-N-(3-pyridylmethyl)carboxamide can undergo various chemical reactions, including:
Oxidation: The methylene group can be oxidized to form ketones or alcohols.
Reduction: The carboxamide group can be reduced to amines.
Substitution: The pyridinylmethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted pyridinyl derivatives.
科学的研究の応用
(3,3-dimethyl-2-methylenebicyclo[2.2.1]heptyl)-N-(3-pyridylmethyl)carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and catalysts.
作用機序
The mechanism of action of (3,3-dimethyl-2-methylenebicyclo[2.2.1]heptyl)-N-(3-pyridylmethyl)carboxamide involves its interaction with specific molecular targets. The pyridinylmethyl group can bind to receptors or enzymes, modulating their activity. The bicyclic core provides structural rigidity, enhancing binding affinity and selectivity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
類似化合物との比較
Similar Compounds
Bicyclo[2.2.1]heptane derivatives: These compounds share the same bicyclic core but differ in functional groups.
Pyridinylmethyl derivatives: Compounds with similar pyridinylmethyl groups but different core structures.
Uniqueness
(3,3-dimethyl-2-methylenebicyclo[2.2.1]heptyl)-N-(3-pyridylmethyl)carboxamide is unique due to its combination of a bicyclic core, methylene group, and pyridinylmethyl functionality. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
IUPAC Name |
3,3-dimethyl-2-methylidene-N-(pyridin-3-ylmethyl)bicyclo[2.2.1]heptane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O/c1-12-16(2,3)14-6-7-17(12,9-14)15(20)19-11-13-5-4-8-18-10-13/h4-5,8,10,14H,1,6-7,9,11H2,2-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMDYRFAVSWONNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC(C2)(C1=C)C(=O)NCC3=CN=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2'-[[6-(1-pyrrolidinyl)-1,3,5-triazine-2,4-diyl]bis(thio)]bis[N-(2-methylphenyl)acetamide]](/img/structure/B4130123.png)
![1-[1-(4-Ethoxyphenyl)ethyl]-3-(4-nitrophenyl)thiourea](/img/structure/B4130126.png)
![(2E)-N-[(1-but-2-yn-1-yl-1,2,5,6-tetrahydropyridin-3-yl)methyl]-N-methyl-3-phenylacrylamide](/img/structure/B4130145.png)
![N-(4-bromophenyl)-2-[(4-ethoxyphenyl)sulfonyl]hydrazinecarbothioamide](/img/structure/B4130151.png)
![methyl 2-{[({4-[acetyl(methyl)amino]phenyl}amino)carbonothioyl]amino}-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B4130153.png)
![ethyl 2-[({2-[(5-bromo-2-thienyl)carbonyl]hydrazino}carbonothioyl)amino]-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B4130155.png)
![N-[4-(butan-2-yl)phenyl]-4-[(4-chlorophenyl)sulfonyl]piperazine-1-carbothioamide](/img/structure/B4130165.png)
